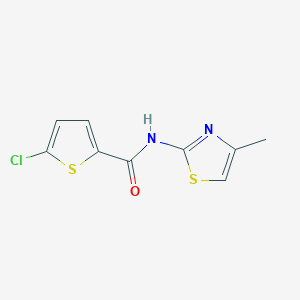
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiazole family and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA synthesis and cell division. It may also inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, including drug-resistant strains. It has also been shown to induce apoptosis in cancer cells and reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide in lab experiments include its potential as a broad-spectrum antimicrobial and anticancer agent. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide. These include:
1. Further studies on its mechanism of action to fully understand its potential therapeutic applications.
2. Development of new derivatives with improved efficacy and reduced toxicity.
3. Studies on its potential as an anti-inflammatory and analgesic agent.
4. Investigation of its potential as a treatment for drug-resistant bacterial and fungal infections.
5. Studies on its potential as a chemopreventive agent for cancer.
Synthesis Methods
The synthesis of 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 4-methyl-2-thioxo-1,3-thiazolidin-5-one with 2-chlorothiophene-3-carboxylic acid chloride. This reaction is catalyzed by triethylamine and yields the desired product after purification.
Scientific Research Applications
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-5-4-14-9(11-5)12-8(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEKQIPIDWDSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-cyclohexylphenyl)sulfonyl]azepane](/img/structure/B5727375.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5727378.png)


![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)

